molecular formula C19H24O2 B14190498 1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione CAS No. 922496-90-0

1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione

Katalognummer: B14190498
CAS-Nummer: 922496-90-0
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: WYJBBNKJVUYAGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a cyclopentylphenyl group, and a diketone moiety

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the use of cyclohexanone and 3-cyclopentylbenzaldehyde as starting materials. These compounds undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired diketone. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The diketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The aromatic ring in the cyclopentylphenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically require the use of strong acids or halogens as reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diketone may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s potential biological activities, such as its effects on cellular processes and its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The diketone moiety may play a role in these interactions by forming covalent bonds with target molecules or by participating in redox reactions.

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione can be compared to other similar compounds, such as:

    1-Cyclohexyl-2-phenylethane-1,2-dione: This compound lacks the cyclopentyl group, which may result in different chemical and biological properties.

    1-Cyclohexyl-2-(4-cyclopentylphenyl)ethane-1,2-dione: The position of the cyclopentyl group on the aromatic ring can influence the compound’s reactivity and interactions with other molecules.

    1-Cyclohexyl-2-(3-cyclohexylphenyl)ethane-1,2-dione: The presence of a cyclohexyl group instead of a cyclopentyl group may affect the compound’s steric and electronic properties.

Eigenschaften

CAS-Nummer

922496-90-0

Molekularformel

C19H24O2

Molekulargewicht

284.4 g/mol

IUPAC-Name

1-cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione

InChI

InChI=1S/C19H24O2/c20-18(15-9-2-1-3-10-15)19(21)17-12-6-11-16(13-17)14-7-4-5-8-14/h6,11-15H,1-5,7-10H2

InChI-Schlüssel

WYJBBNKJVUYAGJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(=O)C(=O)C2=CC=CC(=C2)C3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.